2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-

Catalog No.
S13069434
CAS No.
301660-67-3
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
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2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-

CAS Number

301660-67-3

Product Name

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-

IUPAC Name

3-naphthalen-2-ylprop-2-enenitrile

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-8,10H

InChI Key

ANIWZMHBWZYPOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC#N

2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-, commonly referred to as (E)-3-(2-naphthyl)acrylonitrile, is an organic compound characterized by its unique structure that includes a naphthalene moiety attached to an acrylonitrile group. Its molecular formula is C13H9NC_{13}H_{9}N with a molecular weight of approximately 195.22 g/mol. The compound features a double bond between the second and third carbon atoms in the propenenitrile chain, which contributes to its reactivity and potential applications in various

Typical of acrylonitrile derivatives. Key reaction types include:

  • Addition Reactions: The double bond in the propenenitrile can react with nucleophiles, leading to the formation of new compounds.
  • Polymerization: This compound can participate in polymerization reactions, forming polyacrylonitrile or copolymers with other monomers.
  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution, allowing for further functionalization of the compound.

Common reagents for these reactions include Lewis acids for electrophilic substitution and radical initiators for polymerization.

Synthesis of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- can be achieved through several methods:

  • Knoevenagel Condensation: This method involves the reaction of naphthalene derivatives with malononitrile or similar compounds in the presence of a base to form the desired acrylonitrile derivative.

    Example Reaction:
    Naphthalene+MalononitrileBase E 3 2 naphthyl acrylonitrile\text{Naphthalene}+\text{Malononitrile}\xrightarrow{\text{Base}}\text{ E 3 2 naphthyl acrylonitrile}
  • Michael Addition: Another approach could involve a Michael addition where naphthalene derivatives add across an activated double bond of an acrylonitrile precursor.
  • Direct Alkylation: This method may involve alkylating a nitrile compound with a naphthalene derivative under appropriate conditions.

The applications of 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- are diverse:

  • Polymer Production: It can be used as a monomer in the synthesis of specialty polymers which have applications in coatings and adhesives.
  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: It is useful in synthetic organic chemistry for constructing complex molecules through various reaction pathways.

Several compounds share structural similarities with 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)-. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cinnamonitrile (trans-3-phenylpropenenitrile)Aromatic nitrileExhibits anti-cancer properties
PhenylacrylonitrileAromatic nitrileUsed in polymer production
BenzylacrylonitrileAromatic nitrileKnown for its reactivity in polymer synthesis

These compounds are similar due to their acrylonitrile backbone but differ in their aromatic substituents and resulting chemical behavior. The presence of the naphthalene ring in 2-Propenenitrile, 3-(2-naphthalenyl)-, (2E)- provides unique properties that may enhance its reactivity and biological activity compared to simpler analogs like phenylacrylonitrile.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

179.073499291 g/mol

Monoisotopic Mass

179.073499291 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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